3,4-Dibromo-2-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-iodothiophene is a polyhalogenated thiophene derivative Thiophene is a five-membered heterocyclic compound containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, where halogen atoms migrate within the thiophene ring under the influence of a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) . Another method involves the simultaneous introduction of bromine and iodine atoms using reagents like N-iodosuccinimide or molecular iodine in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds with this compound .
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or Grignard reagents in solvents like tetrahydrofuran (THF) at low temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Substitution Reactions: Formation of various substituted thiophene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Scientific Research Applications
3,4-Dibromo-2-iodothiophene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors .
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-iodothiophene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in semiconductors and optoelectronic devices. In biological systems, the presence of halogen atoms can enhance the compound’s ability to interact with biological targets, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 3,4-Dibromo-2-chlorothiophene
- 3,4-Dibromo-2-fluorothiophene
- 3,4-Dibromo-2-methylthiophene
Comparison: 3,4-Dibromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the iodine atom in this compound can participate in specific interactions, such as halogen bonding, which can influence its reactivity and applications .
Properties
Molecular Formula |
C4HBr2IS |
---|---|
Molecular Weight |
367.83 g/mol |
IUPAC Name |
3,4-dibromo-2-iodothiophene |
InChI |
InChI=1S/C4HBr2IS/c5-2-1-8-4(7)3(2)6/h1H |
InChI Key |
CWGLUYPBICIKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)I)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.